molecular formula C8H12O3 B3109972 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- CAS No. 17791-34-3

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-

Cat. No.: B3109972
CAS No.: 17791-34-3
M. Wt: 156.18 g/mol
InChI Key: UYMKMUZNHJKUQB-RRKCRQDMSA-N
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Description

Structure and Synthesis 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- (CAS 96166-59-5) is a bicyclic compound featuring an oxygen atom in the bridgehead position (7-oxa) and a methyl ester group at the exo-2 position (). Its synthesis often involves Diels-Alder reactions or derivatization of anhydrides. For example, describes Fischer esterification of exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in methanol to yield methyl esters. The exo configuration is critical for reactivity, as isomerization to endo forms can occur under specific conditions, such as treatment with diazomethane ().

Physical Properties The compound’s molecular formula is C₉H₁₂O₃ (derived from ), with a molecular weight of 168.19 g/mol.

Properties

IUPAC Name

methyl (1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h5-7H,2-4H2,1H3/t5-,6+,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMKMUZNHJKUQB-RRKCRQDMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CCC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2CC[C@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- typically involves the Baeyer-Villiger oxidation of 7-oxabicyclo[2.2.1]heptan-2-ones . This reaction cleaves a carbon-carbon bond, introducing an oxygen atom into the structure. Other synthetic routes include retro-Claisen, retro-Diekmann, and Grob fragmentations . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- undergoes various chemical reactions, including:

Scientific Research Applications

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- (CAS Number: 17791-34-3) is a bicyclic compound featuring a unique structure with an oxygen bridge, making it a versatile intermediate in organic synthesis . It belongs to a class of bicyclic compounds recognized for rigid structures and potential reactivity in chemical transformations and is classified as a methyl ester derivative.

Scientific Applications

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- and its derivatives are used across a range of scientific applications, especially in organic synthesis and medicinal chemistry.

Organic Synthesis

  • Versatile Intermediate: It serves as a versatile intermediate in organic synthesis due to its unique bicyclic structure and ester functional group, enabling diverse chemical transformations.
  • Synthesis of Complex Molecules: It is used in synthesizing various complex molecules. The Diels-Alder reaction is a key step in its synthesis, showcasing its relevance in organic chemistry.

Medicinal Chemistry

  • Precursor for Bioactive Molecules: It acts as a precursor for various natural products and complex molecules. Derivatives of 7-oxabicyclo[2.2.1]heptane exhibit various biological activities.
  • A2A Receptor Antagonists: It serves as a precursor molecule for synthesizing A2A receptor antagonists, which can modulate signaling pathways in the brain by blocking the interaction of natural molecules with A2A receptors.

Reactivity and Chemical Reactions

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- participates in various chemical reactions:

  • Hydrolysis: Allows for the regeneration of the carboxylic acid functionality, which can further participate in condensation reactions or serve as a building block for more complex molecules.
  • Electrophilic Activity: It acts as an electrophile due to the carbonyl group's presence adjacent to the oxygen bridge, facilitating nucleophilic attacks by various reagents.

Table of Compounds with Structural Similarities

Compound NameStructural FeaturesUnique Aspects
7-Oxabicyclo[2.2.1]heptaneBasic bicyclic structure without substituentsServes as a parent compound
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]heptaneContains a ketone functional groupEnhanced reactivity due to carbonyl
7-Azabicyclo[2.2.1]heptaneContains nitrogen instead of oxygenDifferent biological activity profile
7-Oxabicyclo[3.3.0]octaneLarger bicyclic system with different connectivityPotential for different synthetic pathways

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- (Target) C₉H₁₂O₃ 168.19 Exo-methyl ester; used in polymer synthesis (ROMP) and bioactive intermediates.
6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester C₈H₁₂O₄ 172.18 Hydroxyl substituent at C6; predicted density 1.315 g/cm³, boiling point 274.4°C.
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester C₁₀H₁₂O₄ 196.20 α,β-unsaturated ketone; synthesized via Diels-Alder reaction of 2-methylfuran.
7-Azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives Varies ~170–300 Nitrogen instead of oxygen in bridgehead; altered acidity and pharmacological activity.
3-Bromo-3-(2,6-dimethoxybenzoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester C₁₇H₁₉BrO₆ 399.23 Brominated derivative; used in heterocycle synthesis for natural product scaffolds.

Key Comparison Points

Stereochemistry (Exo vs. Endo):

  • The exo configuration enhances stability in polymerization reactions. For example, Grubbs catalyst II efficiently polymerizes exo-7-oxabicyclo[2.2.1]heptene-2,3-dicarboxylic acid methyl ester into high-molecular-weight polymers (Mw up to 4,500,000 g/mol) ().
  • Endo esters exhibit distinct NMR shifts; the exo methyl group in 7-oxabicyclo derivatives appears downfield (δ ~3.73 ppm) compared to endo isomers (δ ~3.66 ppm) ().

Substituent Effects:

  • Hydroxyl Groups: The 6-hydroxy derivative () has higher polarity (PSA = 55.76) than the target compound, impacting solubility and bioavailability.
  • Ketone and Bromine: The 3-oxo and 3-bromo derivatives () introduce electrophilic sites, enabling nucleophilic additions or cross-coupling reactions.

Heteroatom Variations:

  • Replacing the bridgehead oxygen with nitrogen (e.g., 7-azabicyclo derivatives) increases basicity and enables coordination with metal catalysts (). These compounds are explored as thromboxane analogues () or enzyme inhibitors ().

Applications: Polymer Science: The target compound’s exo-methyl ester is pivotal in ring-opening metathesis polymerization (ROMP) for high-performance materials (). Pharmaceuticals: Derivatives like 2-[4-methoxy-3-(2-m-tolyl-ethoxy)-benzoylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid show promise as EDG-2 receptor inhibitors for cardiovascular diseases ().

Biological Activity

7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- is a bicyclic compound known for its unique structural properties and potential biological activities. This compound is part of the oxabicycloheptane family, characterized by its oxygen bridge and carboxylic acid functionalities, which contribute to its reactivity in various biochemical contexts.

The compound's structure allows it to participate in significant chemical reactions, particularly Diels-Alder reactions, which are crucial for synthesizing many natural products and bioactive compounds. Its molecular formula is C10_{10}H14_{14}O3_3 with a CAS number of 17791-34-3 .

Biochemical Analysis

Biochemical Properties : 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- interacts with various enzymes and proteins, influencing cellular functions through modulation of signaling pathways and gene expression .

Cellular Effects : The compound has been shown to affect cellular processes, including metabolism and signaling pathways. It can act as an inhibitor or activator by fitting into the active sites of enzymes due to its specific structural characteristics .

Molecular Mechanism : At the molecular level, the compound's interactions are facilitated by its ability to bind with biomolecules, which can lead to alterations in enzyme activity and metabolic pathways .

Case Studies

  • Diels-Alder Reaction Studies : Research has demonstrated that 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- can undergo Diels-Alder reactions efficiently when combined with suitable dienophiles like methyl-3-bromopropiolate . This reaction has implications in synthesizing complex organic molecules.
  • Enzyme Interaction Studies : Preliminary investigations indicate that derivatives of this compound exhibit various biological activities, including potential modulation of A2A receptor antagonists, which could influence neurological signaling pathways .
  • Metabolic Pathway Involvement : The compound is involved in several metabolic pathways and interacts with enzymes that facilitate its transformation into other bioactive compounds .

Dosage Effects in Animal Models

Research indicates that the effects of 7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo- vary depending on dosage levels in animal models. Lower doses may exhibit beneficial effects such as enzyme inhibition and modulation of cellular processes .

Transport and Distribution

The transport mechanisms of this compound within biological systems are mediated by specific transporters and binding proteins that facilitate its distribution across tissues .

Summary Table of Biological Activities

Activity Type Description
Enzyme Interaction Acts as an inhibitor or activator for various enzymes
Cell Signaling Modulation Influences cellular signaling pathways leading to changes in gene expression
Metabolic Pathways Involved in metabolic processes through interactions with specific enzymes
Therapeutic Potential Possible use in developing A2A receptor antagonists for neurological disorders

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing the exo isomer of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid methyl ester?

  • Methodological Answer : The exo configuration is often achieved via stereoselective synthesis. For example, reactions involving bicyclic anhydrides (e.g., 7-oxabicyclo[2.2.1]heptene-exo-2,3-dicarboxylic acid anhydride) in superbasic media (NaOH/DMSO) can yield stereospecific products. The exo selectivity arises from steric and electronic factors in the transition state . Purification via column chromatography (silica gel, ethyl acetate/hexane) and confirmation by NMR (e.g., coupling constants in 1^1H NMR) are critical for isolating the exo isomer.

Q. How can the exo configuration be confirmed experimentally?

  • Methodological Answer :

  • NMR Spectroscopy : Distinct coupling constants (JJ) between bridgehead protons (e.g., H-2 and H-3) in 1^1H NMR indicate exo stereochemistry. For bicyclic esters, exo protons typically exhibit smaller JJ values (<4 Hz) compared to endo isomers .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the exo configuration by visualizing spatial arrangements of substituents .

Q. What are the key physical and spectral properties of this compound?

  • Methodological Answer :

  • Physical Properties : Predicted boiling point: 274.4±25.0°C; density: 1.315±0.06 g/cm³; pKa: 14.10±0.40 (estimated using computational tools like ACD/Labs) .
  • Spectral Data :
  • IR : Strong carbonyl stretch (~1740 cm1^{-1}) for the ester group.
  • MS : Molecular ion peak at m/z 172.07356 (calculated exact mass) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the exo isomer in ring-opening reactions?

  • Methodological Answer : The exo ester’s bridgehead substituents create steric hindrance, directing nucleophilic attack to the less hindered face. For example, hydrolysis under basic conditions proceeds via a transition state stabilized by electron-withdrawing ester groups. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported spectral data for bicyclic esters?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference 13^{13}C NMR shifts with analogous compounds (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives) .
  • Solvent Effects : Re-measure spectra in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding’s impact on chemical shifts .
  • Dynamic NMR : Detect conformational flexibility (e.g., ring puckering) causing signal broadening at variable temperatures .

Q. Can computational methods predict the stereochemical stability of this compound under varying pH conditions?

  • Methodological Answer : Molecular dynamics (MD) simulations and pKa calculations (using software like Gaussian or Schrödinger) model protonation states and conformational changes. For example, the exo ester’s bridgehead oxygen may hydrogen-bond with water, stabilizing the structure at neutral pH but promoting hydrolysis under acidic/basic conditions .

Q. How does the exo configuration impact biological activity in related bicyclic compounds?

  • Methodological Answer : While direct data on this compound is limited, studies on analogous azabicycloheptanes (e.g., 2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives) show that exo stereochemistry enhances metabolic stability and receptor binding affinity. Assays like enzyme inhibition (e.g., ACE or protease targets) and cellular uptake studies (e.g., Caco-2 permeability) are recommended .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for structurally similar bicyclic esters?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Crystallization conditions (e.g., solvent polarity) affect crystal packing.
  • Impurities : Residual solvents or byproducts from incomplete purification alter thermal properties. Differential Scanning Calorimetry (DSC) and TGA can identify polymorphic transitions .

Experimental Design Recommendations

Designing a study to compare exo vs. endo isomer stability under thermal stress :

  • Methodology :

Synthesis : Prepare both isomers via established routes .

Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (N2_2 atmosphere, 10°C/min).

Kinetic Studies : Monitor degradation rates at elevated temperatures (e.g., 100–200°C) using HPLC.

Computational Support : Calculate activation energies (Arrhenius plots) and transition states for decomposition pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-
Reactant of Route 2
Reactant of Route 2
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, exo-

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